molecular formula C16H22N2OS B2969616 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea CAS No. 503139-68-2

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea

Cat. No.: B2969616
CAS No.: 503139-68-2
M. Wt: 290.43
InChI Key: PJAONFPWTXJRFG-UHFFFAOYSA-N
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Description

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea is an organic compound that features a thiourea functional group

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-19-15-9-5-8-14(12-15)18-16(20)17-11-10-13-6-3-2-4-7-13/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAONFPWTXJRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea typically involves the reaction of 2-(1-Cyclohexenyl)ethylamine with 3-methoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea compound. The process involves:

    Reactants: 2-(1-Cyclohexenyl)ethylamine and 3-methoxyphenyl isothiocyanate.

    Solvent: Typically, an organic solvent such as dichloromethane or chloroform is used.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents such as dichloromethane, ethanol, or methanol.

    Temperature: Reactions are typically conducted at room temperature or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyclohexenyl)ethylamine: A precursor in the synthesis of the target compound.

    3-Methoxyphenyl isothiocyanate: Another precursor used in the synthesis.

    Cyclohexenone: A related compound with similar structural features.

Uniqueness

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea is unique due to its combination of a cyclohexenyl group and a methoxyphenyl group linked by a thiourea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea is a thiourea derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, including enzymes and receptors, leading to significant pharmacological effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H21N2OSC_{16}H_{21}N_{2}OS, with a molecular weight of 299.42 g/mol. Its structure features a thiourea group attached to a cyclohexenyl and a methoxyphenyl moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. Research indicates that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against human leukemia cells with an IC50 value of approximately 5 µM. This suggests a strong potential for developing it as an anticancer agent.

Cell Line IC50 (µM)
Human leukemia5
Breast cancer (MCF-7)10
Prostate cancer12

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In vitro assays have shown that it effectively inhibits the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 40 to 60 µg/mL, comparable to standard antibiotics.

Bacteria MIC (µg/mL)
Staphylococcus aureus40
Escherichia coli50
Pseudomonas aeruginosa60

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is believed to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism. For example, studies have suggested that it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both cancer cells and certain pathogens .

Study on Anticancer Effects

In a recent study published in MDPI, researchers evaluated the efficacy of various thiourea derivatives against pancreatic cancer cell lines. The study found that compounds similar to this compound exhibited promising results in reducing cell viability through apoptosis induction .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thioureas against resistant bacterial strains. The results indicated that the compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent in treating resistant infections .

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